molecular formula C12H11F3O B13525710 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one

3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one

Cat. No.: B13525710
M. Wt: 228.21 g/mol
InChI Key: AAWLPGUFKPADEQ-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one is an organic compound with a unique structure that includes a trifluoromethyl group attached to a propanone backbone, which is further connected to a dihydroindenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 2,3-dihydro-1H-indene with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine: A compound with a similar indene structure but containing an oxazole ring.

    (2,3-Dihydro-1H-indol-5-ylmethyl)amine: Another related compound with an indole structure.

Uniqueness

3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C12H11F3O

Molecular Weight

228.21 g/mol

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C12H11F3O/c13-12(14,15)11(16)7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2

InChI Key

AAWLPGUFKPADEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC(=O)C(F)(F)F

Origin of Product

United States

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